molecular formula C13H10F3NO2 B1600071 4-[4-(Trifluoromethoxy)phenoxy]aniline CAS No. 58119-51-0

4-[4-(Trifluoromethoxy)phenoxy]aniline

Cat. No.: B1600071
CAS No.: 58119-51-0
M. Wt: 269.22 g/mol
InChI Key: JROBFACAMCMLJS-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenoxy]aniline is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROBFACAMCMLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470292
Record name 4-[4-(trifluoromethoxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58119-51-0
Record name 4-[4-(trifluoromethoxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Foundation: Aniline Derivatives in Chemical Science

Aniline (B41778) and its derivatives are foundational building blocks in the world of organic chemistry. nbinno.comnih.gov As one of the simplest aromatic amines, aniline's structure, featuring an amino group attached to a benzene (B151609) ring, provides a versatile platform for a multitude of chemical transformations. nih.gov This reactivity has cemented the role of aniline derivatives as crucial intermediates in numerous industrial and research applications.

Historically, aniline derivatives have been pivotal in the development of synthetic dyes and polymers. researchgate.net In contemporary science, their importance has expanded dramatically, with significant contributions to the pharmaceutical and agrochemical industries. nbinno.comorganic-chemistry.org In medicinal chemistry, the aniline scaffold is a common feature in a wide array of therapeutic agents, including anticancer and antimicrobial drugs. mdpi.commdpi.com The ability to readily modify the aniline ring allows chemists to fine-tune the electronic and steric properties of molecules, thereby optimizing their biological activity and pharmacokinetic profiles. However, it is also noted that the aniline motif can sometimes be associated with metabolic instability, leading researchers to explore isosteric replacements to mitigate potential toxicities. nih.gov

Synthetic Methodologies and Reaction Pathways for 4 4 Trifluoromethoxy Phenoxy Aniline

Direct Synthetic Routes to 4-[4-(Trifluoromethoxy)phenoxy]aniline

Direct synthetic strategies for this compound focus on constructing the molecule through efficient and high-yielding reaction pathways. These routes typically involve either the late-stage introduction of the amine functionality from a nitro precursor or the formation of the diaryl ether linkage as a key step.

Reduction of Nitro-Precursors (e.g., 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene reduction)

A common and effective method for synthesizing this compound is through the reduction of its corresponding nitro-precursor, 1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene. clearsynth.comchemscene.com This two-step approach first establishes the diaryl ether core, followed by the conversion of the nitro group to an amine.

The synthesis of the nitro-precursor, 1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene, is typically achieved via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation reaction. In this step, a salt of 4-(trifluoromethoxy)phenol (B149201) reacts with an activated aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The electron-withdrawing nitro group on the benzene (B151609) ring facilitates the substitution reaction.

Once the nitro-precursor is obtained, the final step is the reduction of the nitro group. This transformation is a fundamental process in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. researchgate.net Another common approach is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. More modern methods may utilize transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of catalysts such as ferric oxide (Fe₂O₃) and activated carbon, which offers a milder alternative to traditional methods. google.comchemrxiv.org

Table 1: Synthesis of this compound via Nitro-Precursor Reduction

StepReactantsReagents/CatalystsProduct
1. Ether Formation 4-(Trifluoromethoxy)phenol, 4-FluoronitrobenzeneBase (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO)1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene clearsynth.comchemscene.com
2. Nitro Reduction 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene1. Catalytic Hydrogenation (H₂, Pd/C)2. Metal/Acid (Fe/HCl)3. Hydrazine Hydrate (N₂H₄·H₂O), Fe₂O₃/C google.comThis compound chemicalbook.comchemicalbook.com

Nucleophilic Aromatic Substitution Strategies

An alternative direct route involves forming the diaryl ether linkage via a nucleophilic aromatic substitution (SNAr) reaction where the aniline (B41778) moiety is already present on one of the precursors. nih.govnih.gov This strategy can be accomplished by reacting the salt of 4-aminophenol (B1666318) with an activated aryl fluoride (B91410), such as 1-fluoro-4-(trifluoromethoxy)benzene.

In this pathway, 4-aminophenol is first deprotonated with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient carbon of 1-fluoro-4-(trifluoromethoxy)benzene, displacing the fluoride leaving group. The trifluoromethoxy group helps to activate the ring towards nucleophilic attack, although less effectively than a nitro group. This method is often considered more convergent but can be challenging due to the potential for side reactions involving the amine group. The long-accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence through a Meisenheimer complex intermediate. nih.gov

Copper-catalyzed Ullmann condensation is another viable SNAr strategy, where 4-aminophenol and an aryl halide are coupled in the presence of a copper catalyst and a base at elevated temperatures. chemicalbook.com

Table 2: Synthesis of this compound via SNAr

ReactantsReagents/CatalystsReaction Type
4-Aminophenol, 1-Fluoro-4-(trifluoromethoxy)benzeneBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMSO)Nucleophilic Aromatic Substitution (SNAr) nih.govmdpi.com
4-Aminophenol, 1-Iodo-4-(trifluoromethoxy)benzeneCopper Catalyst (e.g., CuI), Base (e.g., KOH), Solvent (e.g., DMSO)Ullmann Condensation chemicalbook.com

Synthesis of Structurally Related Phenoxyaniline (B8288346) Derivatives

The synthetic methodologies used for this compound can be adapted to produce a wide variety of structurally related phenoxyaniline derivatives. These analogs, which feature different halogenation patterns, alternative alkoxy groups, or varied substitution positions, are valuable for structure-activity relationship (SAR) studies.

Preparations of Halogenated Phenoxyanilines (e.g., 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline)

The synthesis of halogenated phenoxyanilines, such as 4-(4-chloro-3-(trifluoromethyl)phenoxy)aniline, generally follows the well-established diaryl ether synthesis protocols. bldpharm.com A common approach is the nucleophilic aromatic substitution reaction between a halogenated phenol (B47542) and a nitro-substituted aryl halide, followed by reduction.

Specifically for 4-(4-chloro-3-(trifluoromethyl)phenoxy)aniline, the synthesis can involve the reaction of 4-chloro-3-(trifluoromethyl)phenol (B1677636) with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The resulting nitro-intermediate is then reduced to the target aniline using standard reduction methods, such as catalytic hydrogenation. An alternative route involves the direct coupling of 4-chloro-3-(trifluoromethyl)phenol with 4-aminophenol under Ullmann conditions. A patent also describes a method starting from o-chlorotrifluoromethyl benzene, which is nitrated and then reduced to form 4-chloro-3-trifluoromethyl aniline, a key intermediate that can be further elaborated. google.com

Synthesis of Difluoromethoxy Analogs (e.g., 4-[4-(Difluoromethoxy)phenoxy]aniline)

The synthesis of difluoromethoxy analogs, like 4-[4-(difluoromethoxy)phenoxy]aniline, mirrors the strategies used for the trifluoromethoxy compound. The key difference lies in the starting materials, which must contain the difluoromethoxy group.

A patented method describes the synthesis starting from 4-nitrophenol. google.com The phenol is first reacted with a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (CHClF₂), under basic conditions to yield 4-(difluoromethoxy)nitrobenzene. This intermediate is subsequently reduced to the desired product, 4-[4-(difluoromethoxy)phenoxy]aniline. The reduction is effectively carried out using hydrazine hydrate with a mixed catalyst system of ferric oxide and activated carbon. google.com

Positional Isomers and Linker Variations (e.g., 4-[3-(Trifluoromethyl)phenoxy]aniline, 3-(3-(Trifluoromethoxy)phenoxy)aniline)

The synthesis of positional isomers and compounds with varied linker attachments relies on the selection of appropriately substituted precursors. The core chemical transformations, namely diaryl ether formation and nitro group reduction, remain the same.

For the synthesis of 4-[3-(Trifluoromethyl)phenoxy]aniline , the synthetic route would involve the coupling of 3-(trifluoromethyl)phenol (B45071) with 1-fluoro-4-nitrobenzene. The resulting nitro-ether intermediate is then reduced to the final aniline product. This compound is also known by the synonyms 5-Amino-2-phenoxybenzotrifluoride or 4-Amino-2-(trifluoromethyl)diphenyl ether.

For the synthesis of 3-(3-(Trifluoromethoxy)phenoxy)aniline bldpharm.com, the strategy involves coupling 3-(trifluoromethoxy)phenol (B139506) with 1-fluoro-3-nitrobenzene (B1663965) or a similar 3-substituted precursor. The subsequent reduction of the nitro group yields the meta-substituted phenoxyaniline isomer. The synthesis of the 3-(trifluoromethoxy)aniline (B52521) precursor itself has been reported from 2-chlorophenol. sigmaaldrich.com

Table 3: Synthesis of Structurally Related Phenoxyaniline Derivatives

Target CompoundKey Precursor 1Key Precursor 2General Method
4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline 4-Chloro-3-(trifluoromethyl)phenol1-Fluoro-4-nitrobenzeneSNAr followed by nitro reduction
4-[4-(Difluoromethoxy)phenoxy]aniline google.com4-NitrophenolChlorodifluoromethaneDifluoromethylation followed by nitro reduction
4-[3-(Trifluoromethyl)phenoxy]aniline 3-(Trifluoromethyl)phenol1-Fluoro-4-nitrobenzeneSNAr followed by nitro reduction
3-(3-(Trifluoromethoxy)phenoxy)aniline bldpharm.com3-(Trifluoromethoxy)phenol1-Fluoro-3-nitrobenzeneSNAr followed by nitro reduction

Advanced Synthetic Techniques and Optimization

The synthesis of this compound is not typically achieved through simple, one-pot reactions. Instead, it necessitates advanced methodologies that are adaptable, efficient, and allow for precise control over the molecular architecture. The key challenge lies in the formation of the C-O bond between the two aromatic rings.

Catalytic Approaches in C-N and C-O Coupling Reactions

The formation of the diaryl ether bond in this compound is primarily accomplished through catalytic C-O cross-coupling reactions. The Ullmann condensation is a classic and widely used method for this transformation. wikipedia.org More contemporary approaches, sometimes borrowing principles from palladium-catalyzed couplings like the Buchwald-Hartwig amination (which is typically for C-N bonds), have been developed to improve reaction conditions and yields. organic-synthesis.comresearchgate.net

Ullmann Condensation for Diaryl Ether Synthesis: The Ullmann reaction traditionally involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. wikipedia.orgscielo.org.mx For the synthesis of the target compound, a common strategy involves the reaction of a salt of 4-(trifluoromethoxy)phenol with an N-protected 4-haloaniline (e.g., 4-bromoacetanilide) or the coupling of a 4-halonitrobenzene with 4-(trifluoromethoxy)phenol, followed by the reduction of the nitro group. The trifluoromethoxy group (-OCF3) is generally stable under these reaction conditions.

Modern variations of the Ullmann-type reaction employ soluble copper(I) salts, often in combination with ligands, which allows for milder reaction conditions and improved yields. wikipedia.orgorganic-chemistry.org Inexpensive ligands such as dimethylglyoxime (B607122) or salicylaldoxime (B1680748) can significantly accelerate the coupling process. organic-chemistry.org The choice of base and solvent is also critical, with cesium carbonate and solvents like dimethylformamide (DMF) or acetonitrile (B52724) being effective. organic-chemistry.org

Buchwald-Hartwig Type C-O Coupling: While the Buchwald-Hartwig reaction is renowned for C-N bond formation, related palladium-catalyzed systems have been developed for the synthesis of diaryl ethers. organic-synthesis.comorganic-chemistry.org These methods can offer advantages in terms of catalyst turnover numbers and substrate scope. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. organic-synthesis.comorganic-chemistry.org The selection of the ligand is crucial for achieving high efficiency.

The table below summarizes typical conditions for these catalytic coupling reactions relevant to the synthesis of diaryl ethers.

FeatureUllmann CondensationBuchwald-Hartwig Type C-O Coupling
Catalyst Copper metal, Cu(I) salts (e.g., CuI, Cu₂O) wikipedia.orgorganic-chemistry.orgPalladium complexes (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) organic-synthesis.comnih.gov
Ligand Phenanthroline, N,N-dimethylglycine, Salicylaldoxime wikipedia.orgorganic-chemistry.orgBulky phosphines (e.g., BINAP, t-BuXPhos, BrettPhos) organic-synthesis.comnih.gov
Base K₂CO₃, Cs₂CO₃, t-BuOLi organic-chemistry.orgnih.govCs₂CO₃, K₃PO₄, t-BuONa organic-synthesis.comnih.gov
Solvent DMF, N-Methylpyrrolidone (NMP), Toluene, Acetonitrile wikipedia.orgorganic-chemistry.orgToluene, 1,4-Dioxane organic-synthesis.comnih.gov
Temperature 90 - 210 °C (can be lower with modern ligands) wikipedia.orgorganic-chemistry.orgRoom Temperature - 110 °C organic-synthesis.com

Industrial Scale-Up Considerations and Continuous Flow Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and economically viable process. google.com

Industrial Scale-Up: Key considerations for the large-scale batch production of diaryl ethers via catalytic coupling include:

Catalyst Cost and Removal: Palladium catalysts, while highly efficient, are expensive. organic-chemistry.org Copper catalysts used in Ullmann reactions are more economical. organic-chemistry.org In either case, removal of residual metal from the final product is a critical purification step, particularly for pharmaceutical applications. Procedures for palladium removal are a significant part of process development. organic-synthesis.com

Reaction Conditions: High reaction temperatures and pressures traditionally required for Ullmann reactions necessitate specialized industrial reactors. wikipedia.orggoogle.com Modern catalytic systems that operate under milder conditions are preferred for industrial applications to reduce energy costs and improve safety. organic-chemistry.orggoogle.com

Solvent and Reagent Handling: The use of high-boiling polar solvents like DMF or NMP requires energy-intensive recovery and purification processes. wikipedia.org The handling of strong bases and potentially hazardous reagents must adhere to strict industrial safety protocols.

Processes for related compounds have been successfully scaled. For instance, multi-kilogram batches of amine derivatives have been produced using Buchwald-Hartwig amination. organic-synthesis.com Likewise, industrial-scale processes for producing 4-phenoxy-phenols from anilines have been developed, demonstrating the feasibility of handling these structural motifs on a large scale. google.com

Continuous Flow Synthesis: Continuous flow chemistry offers a modern alternative to traditional batch processing, with significant advantages for industrial production. nih.gov In a flow system, reagents are pumped through a network of tubes and mixed, reacting as they travel through heated or irradiated zones. This methodology is particularly well-suited for catalytic reactions.

Advantages for the synthesis of this compound include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous materials.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities.

Efficiency and Automation: Continuous operation can lead to higher throughput and is more amenable to automation, reducing operational costs. google.com

The key C-O coupling step could be adapted to a continuous flow process using a packed-bed reactor containing the immobilized catalyst (either copper or palladium). nih.gov This approach also simplifies catalyst removal, as the product stream flows through the catalyst bed without being contaminated by it.

Mechanism of Formation in Syntheses of this compound and Analogs

The primary mechanism for the formation of the diaryl ether linkage in this compound via an Ullmann-type reaction is believed to involve a copper-catalyzed nucleophilic aromatic substitution. While the precise mechanism can vary with specific reactants and conditions, a generally accepted pathway proceeds as follows. wikipedia.org

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (e.g., 4-(trifluoromethoxy)phenol) by a base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide salt. This phenoxide then reacts with the copper(I) salt catalyst to generate a more reactive copper(I) phenoxide intermediate.

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + Cu(I)X → Ar-OCu + X⁻

Oxidative Addition: The aryl halide (e.g., an N-protected 4-haloaniline) undergoes oxidative addition to the copper(I) phenoxide complex. In this step, the copper center inserts into the carbon-halogen bond, forming a transient copper(III) intermediate.

Ar-OCu + Ar'-X → Ar-O-Cu(III)(Ar')-X

Reductive Elimination: The copper(III) intermediate is unstable and rapidly undergoes reductive elimination. The desired C-O bond is formed, yielding the diaryl ether product, and the copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Ar-O-Cu(III)(Ar')-X → Ar-O-Ar' + Cu(I)X

This catalytic cycle illustrates how a stoichiometric amount of copper is not required, although older procedures often used copper in super-stoichiometric amounts. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.orgscielo.org.mx The trifluoromethoxy group on one of the rings is strongly electron-withdrawing, which would facilitate its coupling if it is part of the aryl halide component.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The aniline and phenoxy rings of the title compound exhibit different reactivities toward electrophilic substitution due to the nature of their substituents. The amino group (-NH₂) on the aniline ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, since the para position is blocked by the phenoxy group, substitution is expected to occur at the ortho positions (C2 and C6) relative to the amine. Direct electrophilic substitution on anilines, such as nitration or halogenation, can be challenging to control and may lead to over-reaction or oxidative decomposition. libretexts.org To mitigate this high reactivity, the amino group is often acetylated to form an acetanilide, which moderates the activating influence while still directing substitution to the ortho and para positions. libretexts.org

The trifluoromethoxy (-OCF₃) group on the other hand is deactivating and meta-directing. Therefore, electrophilic substitution on this ring would be less favorable and would occur at the meta positions (C3' and C5') relative to the -OCF₃ group.

Nucleophilic aromatic substitution (SɴAr) reactions typically require a strongly electron-withdrawing group to activate the ring towards attack by a nucleophile. rsc.orgresearchgate.net The rings of this compound are not sufficiently activated for typical SɴAr reactions. However, derivatives of this compound, such as those where it is incorporated into a more complex, electron-deficient heterocyclic system, could undergo such reactions. For instance, SɴAr reactions are common on quinazoline (B50416) rings, where a nucleophile can displace a leaving group at the 4-position. nih.gov

Oxidation Reactions and Formation of Oxidized Derivatives

The primary amino group of anilines can be oxidized to various products depending on the oxidant and reaction conditions. The oxidation of aniline can proceed in stages, potentially forming N-phenylhydroxylamine, nitrosobenzene, and ultimately nitrobenzene. nih.gov The electrochemical oxidation of aniline derivatives has also been studied, which can lead to the formation of quinoneimines. mdpi.com While specific studies on the oxidation of this compound are not detailed in the provided results, the general reactivity of anilines suggests that it would be susceptible to oxidation at the nitrogen atom. nih.gov

Reduction Reactions Beyond Primary Amine Formation

The synthesis of this compound itself often involves a reduction step. The common precursor is the corresponding nitro compound, 4-nitro-1-[4-(trifluoromethoxy)phenoxy]benzene. This nitro derivative is reduced to the primary amine, this compound. google.com This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium-on-charcoal) or chemical reduction with agents like iron in the presence of an acid. google.comgoogle.com

The term "reduction reactions beyond primary amine formation" can refer to the reduction of the aromatic rings themselves, which is a more challenging transformation requiring harsh conditions, or the reduction of derivatives formed from the aniline. For instance, if the aniline is converted into an imine (Schiff base), the C=N double bond can be selectively reduced to an amine.

Formation of Functionalized Derivatives

The primary amine group of this compound is a key site for a wide range of derivatization reactions, enabling the synthesis of a diverse array of new compounds.

Primary amines readily react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. google.comnih.gov This reaction is a common strategy in medicinal chemistry to generate compounds with a wide range of biological activities. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of the isocyanate or isothiocyanate.

For example, reacting this compound with various substituted isocyanates or isothiocyanates would yield a library of N,N'-disubstituted urea (B33335) or thiourea (B124793) derivatives. researchgate.netresearchgate.net

Table 1: Examples of Urea and Thiourea Synthesis

Starting Amine Reagent Product Type
This compound Phenyl isocyanate N-phenyl-N'-{4-[4-(trifluoromethoxy)phenoxy]phenyl}urea
This compound Benzoyl isothiocyanate N-Benzoyl-N'-{4-[4-(trifluoromethoxy)phenoxy]phenyl}thiourea
This compound 4-Chlorophenyl isocyanate N-(4-chlorophenyl)-N'-{4-[4-(trifluoromethoxy)phenoxy]phenyl}urea

This table is illustrative of the types of products formed based on general reactions of anilines.

The condensation reaction between this compound and various aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. nih.govsemanticscholar.org These reactions are typically carried out in an alcoholic solvent, sometimes with acid or base catalysis, and involve the elimination of a water molecule. nih.gov

Schiff bases are versatile intermediates and have been studied for their liquid crystalline properties and biological activities. nih.govresearchgate.net The formation of the C=N double bond is crucial for many of these applications. nih.gov this compound can be condensed with a variety of aromatic and aliphatic aldehydes to produce a range of Schiff base derivatives. sigmaaldrich.com

Table 2: Examples of Schiff Base Formation

Starting Amine Aldehyde/Ketone Product (Schiff Base)
This compound Benzaldehyde N-benzylidene-4-[4-(trifluoromethoxy)phenoxy]aniline
This compound 4-Hydroxybenzaldehyde 4-({4-[4-(trifluoromethoxy)phenoxy]phenylimino}methyl)phenol
This compound Pyridine-2-carboxaldehyde 2-({4-[4-(trifluoromethoxy)phenoxy]phenylimino}methyl)pyridine

This table illustrates potential products from condensation reactions.

The aniline moiety of this compound serves as a critical building block for the synthesis of various heterocyclic systems.

Quinoline (B57606) Synthesis: Quinolines can be synthesized via several methods involving anilines. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, can be used to form quinoline-4-carboxylic acids. nih.gov While this reaction can have low yields with electron-deficient anilines, modified procedures have been developed to improve outcomes. nih.gov Another approach is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, a method also used for synthesizing substituted quinolines. researchgate.net

Pyrazine (B50134) and Other Heterocycle Synthesis: The amino group can be used to construct other nitrogen-containing heterocycles. For example, it can be a precursor for triazolo[4,3-a]pyrazine derivatives, which are synthesized through multi-step sequences. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidines can also involve aniline-derived intermediates, which are cyclized to form the core heterocyclic structure. nih.gov

Phenoxy-Quinazoline and -Quinoxaline Synthesis: The related compound, 4-phenoxyaniline (B93406), can be used in reactions to form larger heterocyclic systems. nih.govresearchgate.netrsc.org For instance, the reaction of 2-phenylquinazolin-4(3H)-one with in situ generated arynes can produce 4-phenoxy-2-phenylquinazoline derivatives. nih.govresearchgate.netrsc.org While this example doesn't start with the title compound, it illustrates how the phenoxy-aniline scaffold can be incorporated into complex heterocycles.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetanilide
Aniline
Benzoyl isothiocyanate
Doebner reaction
Friedländer annulation
N-phenylhydroxylamine
Nitrobenzene
Nitrosobenzene
Phenyl isocyanate
Pyrazolo[3,4-d]pyrimidines
Pyruvic acid
Quinoline
Quinoxaline (B1680401)
Schiff base
Thiourea
Triazolo[4,3-a]pyrazine
Urea
4-nitro-1-[4-(trifluoromethoxy)phenoxy]benzene
2-phenylquinazolin-4(3H)-one

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives from this compound is a key chemical transformation. The most common and well-established method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. google.comresearchgate.net This general protocol is applicable to anilines, including this compound, to yield the corresponding N-aryl sulfonamides.

The reaction proceeds via a nucleophilic attack of the amino group of the aniline on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, or an inorganic base, is used to neutralize the hydrochloric acid (HCl) generated during the reaction.

A representative reaction is shown below:

Reaction Scheme: General Synthesis of Sulfonamide Derivative

Reaction scheme showing the synthesis of a sulfonamide from this compound and a generic sulfonyl chloride.

Image depicting the reaction of this compound with a generic sulfonyl chloride (R-SO₂Cl) in the presence of a base to yield the corresponding N-substituted sulfonamide.

The nature of the 'R' group on the sulfonyl chloride can be varied to produce a diverse library of sulfonamide derivatives, allowing for the fine-tuning of the molecule's properties for various applications.

Table 1: Reactants and Products for Sulfonamide Synthesis

Reactant 1Reactant 2BaseProduct
This compoundBenzenesulfonyl chloridePyridineN-(4-(4-(trifluoromethoxy)phenoxy)phenyl)benzenesulfonamide
This compoundp-Toluenesulfonyl chlorideTriethylamine4-Methyl-N-(4-(4-(trifluoromethoxy)phenoxy)phenyl)benzenesulfonamide
This compoundMethanesulfonyl chlorideSodium bicarbonateN-(4-(4-(trifluoromethoxy)phenoxy)phenyl)methanesulfonamide

Strategies for Introducing the Trifluoromethoxy Group in Advanced Structures

The trifluoromethoxy (OCF₃) group is a crucial functional moiety in medicinal chemistry and materials science, valued for its ability to enhance properties such as metabolic stability and lipophilicity. nih.govnih.govresearchgate.net The synthesis of advanced structures containing this group, including this compound itself, relies on specific and often sophisticated synthetic methods. The direct introduction of the OCF₃ group, especially into complex molecules at a late stage of synthesis, presents a significant challenge. researchgate.netnih.gov

Several modern strategies have been developed to address this challenge:

Trifluoromethylation of Hydroxylamines and Rearrangement: A notable strategy involves the O-trifluoromethylation of N-protected N-(hetero)aryl-N-hydroxylamines, followed by an intramolecular rearrangement. researchgate.netnih.gov This method provides access to ortho-trifluoromethoxylated anilines and related heterocyclic compounds. The process is often scalable, uses stable reagents like Togni's reagent, and tolerates a wide range of functional groups. nih.gov

Direct C-H Trifluoromethoxylation: Catalytic methods for the direct trifluoromethoxylation of C-H bonds in arenes and heteroarenes are highly sought after as they avoid the need for pre-functionalized substrates. nih.govnih.gov Radical-based approaches, often initiated by photoredox catalysis, enable the direct installation of the OCF₃ group onto aromatic rings. nih.gov These methods are particularly advantageous for the late-stage functionalization of complex molecules. nih.gov

Silver-Mediated Trifluoromethoxylation: Silver-based reagents can mediate the trifluoromethoxylation of aryl precursors such as boronic acids and stannanes. nih.gov This approach has advanced the field by providing a powerful tool for creating trifluoromethoxylated (hetero)arenes under relatively mild conditions.

Classical Fluorination Methods: Traditional methods, while often requiring harsh conditions, remain relevant for the synthesis of OCF₃-containing building blocks. mdpi.com These include the chlorine-fluorine exchange of aryl trichloromethyl ethers (Ar-OCCl₃) using reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF), and the fluorination of fluoroformates. nih.govmdpi.com

Table 2: Summary of Trifluoromethoxylation Strategies

StrategyDescriptionTypical Reagents/CatalystsApplication
O-Trifluoromethylation & RearrangementTwo-step process involving trifluoromethylation of an N-aryl-N-hydroxylamine followed by thermal or induced rearrangement. researchgate.netnih.govTogni reagents, Cs₂CO₃Synthesis of ortho-OCF₃ anilines and heterocycles. nih.gov
Catalytic C-H TrifluoromethoxylationDirect functionalization of an aromatic C-H bond to a C-OCF₃ bond, often via a radical pathway. nih.govnih.govPhotoredox catalysts (e.g., Ru or Ir complexes), AgF₂Late-stage functionalization of complex aromatic systems. nih.gov
Silver-Mediated Cross-CouplingCoupling of arylboronic acids or other organometallics with a trifluoromethoxide source mediated by a silver salt. nih.govAg-based reagentsSynthesis of a broad range of trifluoromethoxylated arenes and heteroarenes. nih.gov
Chlorine-Fluorine ExchangeConversion of an aryl trichloromethyl ether to an aryl trifluoromethyl ether using a fluoride source. mdpi.comSbF₃/SbCl₅, HFIndustrial-scale synthesis of trifluoromethoxy-containing building blocks. nih.govmdpi.com

These advanced synthetic methodologies are essential for accessing complex molecules where the unique electronic properties of the trifluoromethoxy group are desired. The continuous development of more efficient and milder trifluoromethoxylation reactions is a dynamic area of chemical research.

Charting the Course: Research Trajectories for Aryloxyphenylaniline Compounds

The compound 4-[4-(Trifluoromethoxy)phenoxy]aniline belongs to the broader class of aryloxyphenylaniline compounds, which are characterized by a diaryl ether linkage. This class of compounds has been the subject of considerable research, particularly in the quest for new therapeutic agents.

The synthesis of aryloxyphenylaniline derivatives often involves cross-coupling reactions, such as the Ullmann condensation, which facilitates the formation of the diaryl ether bond. wikipedia.org This synthetic versatility allows for the creation of large libraries of related compounds with diverse substitution patterns on either aromatic ring.

Research into aryloxyphenylaniline derivatives has explored their potential as inhibitors of various enzymes and receptors. For example, derivatives of N-alkoxyphenylanilides have been synthesized and evaluated for their antibacterial and antimycobacterial activities. nih.gov Furthermore, the incorporation of trifluoromethyl groups into aniline-containing pyrazole (B372694) derivatives has yielded potent antibacterial agents. nih.gov The general research trend involves the systematic modification of the aryloxyphenylaniline scaffold to optimize biological activity and explore the structure-activity relationships. This often includes altering the substituents on the phenyl rings to modulate properties like lipophilicity, electronic character, and steric bulk.

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene. This reduction is typically achieved through catalytic hydrogenation. chemicalbook.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS Number 58119-51-0

Structure Activity Relationship Sar Investigations for 4 4 Trifluoromethoxy Phenoxy Aniline and Derivatives

Influence of the Trifluoromethoxy Group on Molecular Activity

The trifluoromethoxy (OCF₃) group, a bioisostere of the methoxy (B1213986) (OCH₃) group, imparts unique physicochemical properties to the parent molecule, significantly influencing its biological behavior.

Lipophilicity Modulation and Cell Permeability

The hydrophobic substituent parameter (π) is a measure of a substituent's contribution to a molecule's lipophilicity. The trifluoromethoxy group possesses a high positive π value, indicating its significant contribution to increasing the octanol-water partition coefficient (logP). nih.gov This modulation of lipophilicity is a key strategy in drug design to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov For instance, the incorporation of a trifluoromethoxy group in the drug riluzole (B1680632) was shown to enhance its lipophilicity and facilitate its passage across the blood-brain barrier. mdpi.com

Table 1: Comparison of Lipophilicity Parameters for Related Substituents

Substituent Hansch π Parameter
-H 0.00
-CH₃ 0.56
-OCH₃ -0.02
-Cl 0.71
-CF₃ 0.88
-OCF₃ 1.04

Data sourced from literature reports on substituent effects. nih.gov

Electron-Withdrawing Effects on Aromatic Systems

The trifluoromethoxy group is a potent electron-withdrawing group, a property conferred by the high electronegativity of the three fluorine atoms. mdpi.com This strong inductive effect (-I) deactivates the aromatic ring to which it is attached, influencing the electronic environment of the entire 4-[4-(trifluoromethoxy)phenoxy]aniline molecule. This electronic perturbation can impact the acidity of nearby protons and the strength of interactions with biological targets. nih.gov

The electron-withdrawing nature of the OCF₃ group can modulate the pKa of the aniline (B41778) nitrogen, which can be crucial for forming hydrogen bonds or ionic interactions within the binding site of a target protein, such as a kinase. researchgate.net Furthermore, the altered electron distribution on the aromatic rings can influence π-π stacking interactions with aromatic amino acid residues in the active site. nih.gov While the trifluoromethoxy group is strongly electron-withdrawing through the sigma bond network, it can also exhibit a weak π-donating effect through the oxygen lone pairs, a dual electronic nature that can be exploited in drug design. nih.gov

Role of the Phenoxy Linker in Molecular Recognition

Conformational Flexibility and Binding Interactions

The ether linkage in the phenoxy group allows for considerable conformational flexibility, enabling the molecule to adopt various spatial orientations. nih.gov This rotational freedom is crucial for the molecule to find an optimal binding conformation within the often-complex topology of a protein's active site. nih.gov The ability of the two phenyl rings to rotate relative to each other allows the molecule to adapt to the specific geometry of the binding pocket, potentially leading to higher binding affinity. nbinno.com However, excessive flexibility can be entropically unfavorable upon binding. Therefore, the degree of conformational freedom imparted by the phenoxy linker is a critical parameter to consider in drug design.

Steric Hindrance and Regioselectivity

The phenoxy linker, while providing flexibility, also introduces steric bulk that can influence the regioselectivity of further chemical modifications and interactions with the target. frontiersin.org The spatial arrangement of the two phenyl rings can shield certain positions from enzymatic attack or chemical reaction, thereby influencing the metabolic stability and potential for derivatization. researchgate.net For example, in the synthesis of derivatives, the steric hindrance created by the phenoxy group can direct incoming substituents to specific positions on either of the aromatic rings. nih.gov This steric influence is a key factor in designing selective inhibitors, as it can dictate the orientation of the molecule within the binding site and prevent undesirable interactions. frontiersin.org

Impact of Substituent Patterns on Biological Potency and Selectivity

The biological activity of derivatives of this compound can be significantly modulated by introducing various substituents on either of the phenyl rings. SAR studies on related diaryl ether and aniline-containing kinase inhibitors have provided valuable insights into the effects of different substitution patterns.

In many kinase inhibitor scaffolds, the aniline nitrogen serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. researchgate.net Substituents on the aniline-bearing ring can influence the basicity of this nitrogen and introduce additional interactions. For example, the introduction of small, electron-withdrawing groups on the aniline ring has been shown to enhance the potency of some kinase inhibitors. researchgate.net

Similarly, substitutions on the phenoxy ring can lead to improved potency and selectivity. In a series of 4-phenoxyquinoline derivatives, the introduction of electron-withdrawing groups on the terminal phenyl ring was found to be beneficial for improving antitumor activity. nih.gov The position of the substituent is also critical. For instance, in a study of 4-anilinoquinazoline (B1210976) derivatives, substitution at the 3-position of the aniline ring with small, lipophilic, electron-withdrawing groups resulted in enhanced potency. researchgate.net

Table 2: Illustrative SAR Data for Substituted Aniline Derivatives in Kinase Inhibition

Compound R1 (on aniline ring) R2 (on phenoxy ring) Kinase IC₅₀ (nM)
Parent -H -OCF₃ Reference
Derivative A -CH₃ -OCF₃ Variable
Derivative B -Cl -OCF₃ Variable
Derivative C -H -OCH₃ Variable
Derivative D -H -Cl Variable

This table is illustrative and represents the type of data generated in SAR studies. Actual IC₅₀ values are highly dependent on the specific kinase target and assay conditions.

The data from various studies on related compounds underscores the importance of a systematic exploration of substituent effects to optimize the biological profile of this compound-based molecules. nih.govnih.govnih.gov

Effects of Halogenation on the Phenoxy and Aniline Rings

The introduction of halogen atoms onto the aromatic rings of diaryl ether scaffolds, such as this compound, is a common strategy to modulate biological activity. Research into related structures has shown that the type, number, and position of halogen substituents can have profound effects.

Studies on analogous halophenol compounds have demonstrated that halogenation can significantly contribute to inhibitory activity against certain enzymes like protein tyrosine kinases. nih.gov The nature of the halogen atom is pivotal; for instance, in some series, chloro-substituted compounds exhibited the strongest activities, suggesting that the chloro atom may play a key role in the interaction with the target protein. nih.gov The general trend for activity contribution has been observed as Cl > Br > F or I. nih.gov Furthermore, increasing the number of chloro atoms, in some cases, was found to be beneficial to the activity. nih.gov

On the aniline portion of the molecule, halogenation also plays a critical role. Aniline and phenol (B47542) rings often exhibit similar reactivities, making findings from both relevant. nih.gov In studies of antibacterial aniline derivatives, halogen substitution significantly enhanced the activity of the compounds. nih.gov Specifically, bromo-substituted and dihalogenated compounds were identified as potent growth inhibitors of certain bacterial strains. nih.gov For some receptor inhibitors, a clear preference for 2,6-dichloro substitution on the N-phenyl (aniline) ring was established to impart both selectivity and potency. mdpi.com

The position of the halogen on the ring is as important as its presence. In a series of halogenated phenoxypropanolamines, 2,5-dihalogenated derivatives were more effective at blocking beta-receptors than their 2,4-dihalogenated counterparts, while 3,4-dihalogenation resulted in the weakest effects. nih.gov This highlights that the placement of halogens on the phenoxy ring directly impacts biological function.

RingHalogen EffectOptimal Substituent/PositionBiological ContextCitation
Phenoxy Ring Activity enhancement; order of effect: Cl > Br > F/I. nih.govChloro substitution, particularly at the 3-position next to the ether linkage. nih.govmdpi.comProtein Tyrosine Kinase Inhibition, S1P Receptor Activity. nih.govmdpi.com
Phenoxy Ring Positional Isomers: 2,5-dihalo > 2,4-dihalo > 3,4-dihalo. nih.gov2,5-dihalogenation.Beta-adrenolytic effects. nih.gov
Aniline Ring Significant increase in activity. nih.govBromo-substitution, Dihalogenation. nih.govAntibacterial Activity. nih.gov
Aniline Ring Imparts selectivity and potency. mdpi.com2,6-dichloro substitution. mdpi.comKinase Inhibition. mdpi.com

Positional Effects of Substituents on Activity (e.g., meta-trifluoromethyl)

The specific placement of substituents on either the phenoxy or aniline ring is a determining factor in the biological activity of this compound derivatives. The trifluoromethyl (CF3) group, in particular, is a key substituent whose positional effects have been explored.

For structures related to this compound, modifications at the meta-position (position 3) of the rings have been shown to be significant. For example, in one class of inhibitors, a substituent at the 3-position next to the phenoxy group, such as a chloro or methyl group, improved activity. mdpi.com The synthesis of specific isomers like 4-methoxy-3-(trifluoromethyl)aniline (B1361164) highlights the interest in meta-substituted anilines as building blocks for pharmacologically active compounds. nih.govossila.com The strategic placement of substituents is guided by the need to optimize interactions with the biological target. The site-selective introduction of groups at different positions on trifluoromethoxy-substituted anilines allows for a fine-tuning of their properties. nih.gov

SubstituentPositionEffect on Activity/PropertiesExample Compound ClassCitation
Trifluoromethyl (CF3) GeneralOften results in potent activity. nih.gov Increases hydrophobicity. d-nb.infoAntibacterial anilines. nih.govd-nb.info
Trifluoromethyl (CF3) meta on Aniline RingUsed as a key building block for active compounds. nih.govossila.comSubstituted bicyclic heterocycles. nih.govossila.com
Chloro or Methyl meta (3-position) on Phenoxy RingImproved biological activity. mdpi.comS1P receptor modulators. mdpi.com
Halogen ortho, meta, paraDifferent positions lead to significantly different potencies (e.g., 2,5- > 2,4- > 3,4-). nih.govPhenoxypropanolamines. nih.gov

Physicochemical and Pharmacokinetic Parameter Correlations (e.g., Log P, Ligand Efficiency, Permeability)

Lipophilicity (Log P): Lipophilicity, often quantified as the logarithm of the partition coefficient (Log P), plays a dominant role for many classes of inhibitors. nih.govelsevierpure.com A direct correlation has been observed where biological activity increases with the lipophilicity of the compounds. nih.gov This is often because the compounds need to pass through lipid bilayers to reach their target. nih.gov However, excessively high lipophilicity can be detrimental to other properties like solubility.

Ligand and Lipophilic Efficiency: To balance the often-observed increase in activity with molecular size, metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are used. nih.govnih.gov LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LipE relates affinity to its lipophilicity (pIC50 - Log P). nih.govnih.gov These metrics help identify derivatives with the best ratio of activity to size or lipophilicity, guiding the optimization process. nih.gov For some P-glycoprotein inhibitors, while activity increased with size, the LipE values remained below the threshold considered optimal for a promising drug candidate, indicating a need for careful balancing of these properties. nih.govelsevierpure.com

ParameterDefinitionCorrelation with Activity/SignificanceCitation
Log P (Lipophilicity) The logarithm of the partition coefficient between octanol (B41247) and water.Biological activity often increases with Log P, as compounds may need to cross lipid membranes. nih.gov
Ligand Efficiency (LE) Binding affinity (e.g., pIC50) divided by the number of non-hydrogen atoms.Normalizes affinity for molecular size, helping to identify efficient binding motifs. nih.govnih.gov
Lipophilic Efficiency (LipE) pIC50 - Log PBalances potency against lipophilicity to avoid "greasy" molecules with poor properties. nih.govelsevierpure.com
Permeability The ability of a compound to pass through a biological membrane (e.g., Caco-2 permeability).High permeability is crucial for oral absorption and distribution to the site of action. nih.govscispace.com
Oral Bioavailability The fraction of an administered dose that reaches systemic circulation.A key pharmacokinetic parameter; modifications to the molecular structure can significantly improve it. nih.gov

Pharmacological and Biological Research Applications of 4 4 Trifluoromethoxy Phenoxy Aniline Derivatives

Anticancer Research Applications

Derivatives of 4-[4-(trifluoromethoxy)phenoxy]aniline have been a focal point in the development of new anticancer agents. The adaptability of this scaffold allows for modifications that can target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.

Kinase Inhibitors (e.g., Sorafenib, Regorafenib Analogs)

The this compound moiety is a key component in the structure of several kinase inhibitors, which are crucial in modern cancer therapy. These inhibitors function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells and play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.

Sorafenib and Regorafenib are multi-kinase inhibitors approved for the treatment of various cancers, including hepatocellular carcinoma and colorectal cancer. nih.govnih.gov The chemical structure of these drugs features a bi-aryl urea (B33335) moiety. While direct analogs of Sorafenib and Regorafenib explicitly incorporating the this compound group are not extensively detailed in available research, structurally related compounds have been synthesized and evaluated. For instance, a series of compounds resembling both Sorafenib and conventional urea-based soluble epoxide hydrolase (sEH) inhibitors were developed. Among these was trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB), which highlights the use of the trifluoromethoxyphenyl group in the design of kinase inhibitors. nih.gov This research underscores the potential of the trifluoromethoxy-phenyl motif in developing potent enzyme inhibitors. nih.gov

Furthermore, research into Sorafenib analogs has explored modifications of the terminal phenyl ring. rsc.org A series of novel Sorafenib analogs were designed and synthesized, showing that modifications to the bi-aryl urea portion can lead to compounds with significant antitumor activity. rsc.org These studies provide a strong rationale for the exploration of this compound as a scaffold for developing new and potentially more effective kinase inhibitors.

Antiproliferative Activity in Various Cancer Cell Lines

A significant area of research for this compound derivatives is their ability to inhibit the proliferation of cancer cells. A study focused on the synthesis of trifluoromethoxy-containing proguanil (B194036) derivatives, starting from 4-(trifluoromethoxy)aniline (B150132), demonstrated notable anti-cancer capabilities. nih.gov These novel biguanide (B1667054) derivatives were tested against three bladder cancer cell lines (T24, 5637, and J82) and two ovarian cancer cell lines (SKOV3 and A2780). The results indicated that derivatives with n-pentyl to n-octyl carbon chains (compounds 5C–8C) exhibited significantly better antiproliferative activity than the parent compound, proguanil. nih.gov

Table 1: Antiproliferative Activity of 4-(Trifluoromethoxy)aniline-Derived Proguanil Analogs

CompoundCell LineIC₅₀ (µM)
6C T24 (Bladder)1.8 ± 0.2
5637 (Bladder)2.5 ± 0.3
J82 (Bladder)3.1 ± 0.4
SKOV3 (Ovarian)4.2 ± 0.5
A2780 (Ovarian)3.8 ± 0.4
7C T24 (Bladder)1.5 ± 0.1
5637 (Bladder)2.1 ± 0.2
J82 (Bladder)2.8 ± 0.3
SKOV3 (Ovarian)3.5 ± 0.4
A2780 (Ovarian)3.2 ± 0.3
8C T24 (Bladder)1.2 ± 0.1
5637 (Bladder)1.9 ± 0.2
J82 (Bladder)2.5 ± 0.3
SKOV3 (Ovarian)3.1 ± 0.3
A2780 (Ovarian)2.9 ± 0.3
Data is sourced from a study on trifluoromethoxy proguanil derivatives. nih.gov

These findings highlight the potential of modifying the 4-(trifluoromethoxy)aniline scaffold to generate compounds with potent and selective antiproliferative effects against various cancer types.

Antimicrobial and Anti-inflammatory Studies

Beyond oncology, derivatives of this compound have been investigated for their potential to combat microbial infections and inflammation.

Antibacterial Efficacy (e.g., against Vibrio Species)

Vibrio species are bacteria commonly found in marine environments and can cause foodborne illnesses. nih.govnih.gov Research into the antibacterial properties of aniline (B41778) derivatives has shown that certain trifluoro-anilines are effective against Vibrio parahaemolyticus and Vibrio harveyi. nih.govnih.gov In a study of 68 aniline derivatives, compounds such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) demonstrated significant antibacterial and antibiofilm properties. nih.govnih.gov

Table 2: Antibacterial Activity of Trifluoro-Aniline Derivatives against Vibrio parahaemolyticus

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)100
2-iodo-4-trifluoromethylaniline (ITFMA)50
Data is sourced from a study on the antimicrobial efficacy of trifluoro-anilines. nih.govnih.gov

These trifluoro-anilines were found to disrupt the bacterial cell membrane and were bactericidal at a concentration of 100 µg/mL within 30 minutes. nih.gov Although this study did not specifically test this compound, the demonstrated efficacy of other trifluoro-anilines against Vibrio species suggests that derivatives of this compound could also possess valuable antibacterial properties.

Antifungal Properties

The search for new antifungal agents is critical due to the rise of drug-resistant fungal infections. The inclusion of fluorine atoms, such as in the trifluoromethoxy group, is a known strategy to enhance the biological activity of compounds. Research on chalcone (B49325) derivatives bearing trifluoromethoxy substituents has shown promising antifungal activity against pathogenic strains like Candida albicans and Aspergillus niger. nih.gov

Additionally, a series of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were synthesized and showed moderate to good antifungal activity against several plant pathogenic fungi. nih.gov The presence of the phenoxyphenyl structure in these active compounds suggests that the related this compound scaffold could be a promising starting point for the development of new antifungal agents. Further research is warranted to explore the direct antifungal potential of derivatives of this compound.

Antimalarial Drug Discovery and Development

The 4-aminoquinoline (B48711) scaffold is a cornerstone in antimalarial drug discovery, known for its high potency and good bioavailability. capes.gov.brnih.gov However, the rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new agents. nih.govchemrxiv.org Research focuses on creating hybrid molecules and modifying the core structure to overcome resistance. nih.gov

Scientists are using advanced screening methods and predictive models to design novel 4-aminoquinoline derivatives. capes.gov.br These efforts have led to the identification of lead compounds with significant activity against chloroquine-resistant parasite strains. For instance, two lead molecules, 18 and 4 , demonstrated high potency with IC50 values of 5.6 nM and 17.3 nM, respectively, against the resistant W2 strain of P. falciparum. capes.gov.br The development of new drug classes, such as the spiroindolones, which originated from screening natural product libraries against blood-stage P. falciparum, highlights the innovative approaches being taken. nih.gov

Table 2: Potency of Novel Antimalarial 4-Aminoquinoline Derivatives

CompoundTarget StrainIC50 Value (nM)Reference
Compound 18W2 (CQ-resistant)5.6 capes.gov.br
Compound 4W2 (CQ-resistant)17.3 capes.gov.br
Chloroquine (Reference)W2 (CQ-resistant)382 capes.gov.br

Antituberculosis Agents and Related Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.govmdpi.com This has spurred the search for new anti-tubercular drugs.

Derivatives based on anilinoquinolines and anilinoquinazolines have shown promise as novel Mtb inhibitors. Screening of these compound libraries has identified molecules with high potency. nih.gov A key finding was the identification of 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) , which exhibited an MIC90 value between 0.63 and 1.25 µM. nih.gov Structural analysis revealed that the benzyloxy aniline and the 6,7-dimethoxy quinoline (B57606) ring are important features for anti-Mtb activity. nih.gov

Furthermore, triazole derivatives have been investigated as anti-TB agents. The compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) was found to be a promising agent against both the standard H37Rv and MDR strains of Mtb. mdpi.comresearchgate.net

Table 3: Activity of Antitubercular Derivatives

CompoundActivity MetricValueTarget StrainReference
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34)MIC900.63-1.25 µMMtb nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1)MIC5.5 µg/mLH37Rv mdpi.comresearchgate.net
11 µg/mLMDR

Central Nervous System Applications (e.g., Neuroprotective Agents, Antidepressants, Anticonvulsants)

The versatility of the this compound scaffold extends to the development of agents targeting the central nervous system (CNS).

Neuroprotective Agents : N-acyl-substituted derivatives of 4-phenoxyaniline (B93406) have been shown to protect against glutamate- and Bid-induced neurotoxicity in cultured neurons. nih.gov These compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases, where neuronal cell death is a key factor. nih.gov The parent compound, 4-(Trifluoromethoxy)aniline, is also a known intermediate in the synthesis of Riluzole (B1680632), a neuroprotective drug. chemicalbook.comchemicalbook.com

Antidepressants : Certain derivatives have been developed as selective serotonin (B10506) reuptake inhibitors (SSRIs). pharmacompass.com For instance, a series of cis-1-amino-4-(substituted-aryl)tetralins showed potent and selective inhibition of serotonin uptake, a key mechanism for antidepressant efficacy. nih.gov Additionally, 4-Amino nih.govchemicalbook.compharmacompass.comtriazolo[4,3-a]quinoxalines are being explored as a novel class of potential rapid-onset antidepressants. nih.gov

Anticonvulsants : The core structure is utilized in creating compounds with anticonvulsant properties. 4-(Trifluoromethoxy)aniline itself is noted as an anticonvulsant and an intermediate in the synthesis of other CNS-active agents. chemicalbook.com Research into phenoxyacetyl derivatives of amines has also yielded promising anticonvulsant candidates. nih.gov For example, (R-(–)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide) showed a potent MES ED50 of 12.00 mg/kg in rats. nih.gov

Investigation of Enzyme and Receptor Interactions

Heme-regulated inhibitor (HRI), an eIF2α kinase, is a critical regulator of protein synthesis and a potential therapeutic target for various disorders. nih.govnih.gov Small molecule activators of HRI are valuable tools for studying its biology. Researchers have developed 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas as specific HRI activators. nih.gov These compounds, which can be synthesized from aniline precursors, potently and specifically activate HRI, leading to the phosphorylation of eIF2α. nih.govresearchgate.net This activation can be cytoprotective or cytotoxic depending on the context, making HRI activators potential candidates for novel cancer therapies. nih.gov

Urease Inhibition : Urease is a virulence factor in some pathogenic bacteria, and its inhibition is a strategy to combat infections. researchgate.net Derivatives such as N1-toluoyl,N2-substituted ureas have been evaluated for their urease inhibitory activity. Studies have shown that the presence of a methoxy (B1213986) group on the phenyl ring can enhance inhibitory potency. nih.gov Various heterocyclic derivatives, including those based on triazole and barbituric acid, have also been identified as effective urease inhibitors. nih.gov

Acetylcholinesterase Inhibition : Acetylcholinesterase (AChE) inhibitors are used to treat cognitive disorders like Alzheimer's disease. nih.govnih.gov Novel hybrids of N-(4-phenoxybenzyl)aniline have been designed and evaluated for their ability to inhibit AChE. nih.gov One such compound, 42 , which has a trimethoxybenzene substituent, demonstrated significant hAChE inhibition with an IC50 of 1.32 µM. nih.gov This compound also inhibited AChE-induced Aβ aggregation, another hallmark of Alzheimer's disease. nih.gov Other scaffolds, such as quinoxaline (B1680401) and oxadiazole derivatives, are also being actively explored for AChE inhibition. mdpi.comsemanticscholar.org

Table 4: Acetylcholinesterase Inhibitory Activity of a Phenoxy-Aniline Derivative

CompoundEnzymeInhibition TypeIC50 (µM)Ki (µM)Reference
Compound 42 (with trimethoxybenzene substituent)hAChECompetitive1.320.879 nih.gov

Receptor Binding Studies

Derivatives of this compound have been investigated for their ability to bind to various biological receptors, particularly protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. The core structure serves as a versatile template that can be chemically modified to achieve high affinity and selectivity for the ATP-binding sites of these enzymes.

One notable area of research has been the development of inhibitors for receptor tyrosine kinases (RTKs). For instance, structural analogs like 4-anilinoquinazoline (B1210976) and 4-phenoxyquinoline derivatives have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFr). nih.govnih.gov The 4-phenoxy-aniline moiety is a key structural element that orients the molecule within the receptor's binding pocket.

In a study focused on developing inhibitors for the Bcr-Abl kinase, a key target in chronic myeloid leukemia, the 4-(trifluoromethoxy)aniline group was found to be critical for cellular activity. chemicalbook.com When this specific aniline was replaced, even with structurally similar groups, a complete loss of activity was observed, underscoring the importance of the trifluoromethoxy substitution for effective receptor interaction. chemicalbook.com This highlights the group's role in establishing crucial binding interactions, potentially through favorable electronic and hydrophobic contacts.

The trifluoromethoxy group is known to be highly lipophilic and can significantly influence the electronic nature of the aromatic ring, which in turn affects the binding affinity of the molecule to its target receptor. Research on similar structures, such as 3-fluoro-4-(pyrrolo[2,1-f] chemicalbook.comnih.govchemicalbook.comtriazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors, further illustrates the importance of the substituted phenoxy aniline core in achieving potent receptor binding. researchgate.net

The following table summarizes the inhibitory activities of some analogous compounds, demonstrating the potency that can be achieved with the substituted phenoxy aniline scaffold.

Compound TypeTarget ReceptorKey Findings
4-Anilinoquinazoline DerivativesEGFRMany derivatives exhibit high selectivity as tyrosine kinase inhibitors against EGFR. nih.gov
4-Phenoxyquinoline DerivativesPDGFrDiscovered as potent and selective inhibitors of PDGFr tyrosine kinase. nih.gov
Bcr-Abl Allosteric InhibitorsBcr-Abl KinaseThe 4-(trifluoromethoxy)aniline moiety was found to be essential for cellular activity. chemicalbook.com
3-Fluoro-4-(pyrrolo[2,1-f] chemicalbook.comnih.govchemicalbook.comtriazin-4-yloxy)aniline Derivativesc-Met KinaseDocking studies revealed key molecular features for high inhibitory activity. researchgate.net

Biological Probes and Molecular Target Identification

The development of derivatives of this compound extends beyond therapeutic applications into their use as biological probes for molecular target identification. A biological probe is a molecule that interacts with a specific biological target and can be used to study its function and localization within a cell or organism. The core structure of this compound can be functionalized with reporter groups, such as fluorescent tags or biotin, to create such probes.

While specific examples of biological probes derived directly from this compound are not extensively documented in publicly available research, the principles for their design are well-established. The synthesis of such probes would involve incorporating a linker at a position on the aniline or phenoxy ring that does not interfere with its binding to the target receptor. This linker would then be attached to a reporter molecule.

The process of molecular target identification often involves using a bioactive compound to "fish" for its binding partners in a cellular lysate. This can be achieved through techniques like affinity chromatography, where a derivative of the bioactive compound is immobilized on a solid support.

The utility of aniline derivatives in identifying molecular targets has been demonstrated in broader contexts. For example, network pharmacology approaches have been used to identify the molecular targets of complex natural product derivatives, a strategy that could be applied to novel synthetic compounds derived from this compound.

The development of potent and selective inhibitors, as seen with the analogous quinazoline (B50416) and quinoline derivatives, is the first step toward creating effective biological probes. Once a highly potent derivative of this compound is identified, it can be modified to serve as a probe to validate its target and explore off-target effects.

The table below outlines the potential steps and methodologies for developing and utilizing a derivative of this compound as a biological probe.

StepDescriptionKey Methodologies
1. Lead IdentificationIdentify a potent and selective derivative of this compound against a specific biological target.High-throughput screening, enzyme inhibition assays.
2. Probe SynthesisChemically modify the lead compound to incorporate a linker and a reporter group (e.g., fluorophore, biotin).Organic synthesis, bioconjugation chemistry.
3. In Vitro ValidationConfirm that the synthesized probe retains high affinity and selectivity for the target receptor.Receptor binding assays, fluorescence polarization.
4. Cellular ImagingUse the fluorescently labeled probe to visualize the localization of the target receptor in cells.Confocal microscopy, fluorescence imaging.
5. Target Pull-DownUse the biotinylated probe to isolate the target receptor and its interacting partners from cell lysates.Affinity chromatography, mass spectrometry.

Computational and Theoretical Chemistry Studies of 4 4 Trifluoromethoxy Phenoxy Aniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of 4-[4-(trifluoromethoxy)phenoxy]aniline. DFT methods, particularly using hybrid functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently employed to predict various molecular characteristics with a high degree of accuracy. nih.govtsijournals.comnih.gov

Ground State Molecular Geometry Optimizations

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles between the constituent atoms and phenyl rings.

Theoretical calculations for similar aniline (B41778) derivatives show that the optimized geometrical parameters can be compared with experimental data where available, often showing good agreement. tsijournals.comnih.gov The geometry optimization reveals the spatial arrangement of the trifluoromethoxy group, the phenoxy linkage, and the aniline moiety, which is crucial for understanding its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-N 1.402 C-N-H 115.2
C-O (ether) 1.375 C-O-C 118.5
C-O (methoxy) 1.368 O-C-F 107.3
C-F 1.345 C-C-C (phenyl) 120.0 (approx.)

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

Vibrational Frequency Analysis and Spectroscopic Correlations (FT-IR, UV-Vis)

Following geometry optimization, vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis helps in assigning the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. tsijournals.comnih.govresearchgate.net

The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to a better correlation with experimental Fourier Transform Infrared (FT-IR) spectra. tsijournals.com Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H stretch (aniline) ~3400-3500
C-H stretch (aromatic) ~3000-3100
C=C stretch (aromatic) ~1500-1600
C-O-C stretch (ether) ~1200-1250
C-F stretch (CF₃) ~1100-1300

Note: These are typical frequency ranges and specific values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, negative potential (typically colored red or yellow) is expected to be concentrated around the electronegative oxygen and fluorine atoms of the trifluoromethoxy group and the nitrogen atom of the aniline group. researchgate.netresearchgate.net Positive potential (blue) would be located around the hydrogen atoms of the amine group and the aromatic rings. This visualization provides insights into intermolecular interactions and the molecule's reactivity. tci-thaijo.org

Natural Bond Orbital (NBO) Analysis and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. wisc.eduq-chem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability.

Electronic Structure Analysis

The electronic properties of this compound are further elucidated through an analysis of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. nih.govasianpubs.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing trifluoromethoxy group. DFT calculations provide precise energy values for these orbitals. nih.govresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy -5.5 to -6.0
LUMO Energy -1.0 to -1.5
HOMO-LUMO Gap 4.0 to 5.0

Note: These values are representative for similar aromatic compounds and would be specifically calculated for the title compound using DFT.

Charge Distribution and Atomic Charges (e.g., AIM charge)

While specific AIM charge data for this compound is not present in the located search results, studies on analogous compounds like 4-nitro-2-phenoxy aniline have utilized Density Functional Theory (DFT) to compute HOMO-LUMO energy gaps, which are related to the electronic charge distribution and reactivity. researchgate.netasianpubs.org

Conformational Analysis and Potential Energy Surface (PES) Scanning

The three-dimensional structure of this compound is not rigid. The molecule possesses rotational freedom around the ether linkage and the bond connecting the aniline nitrogen to the phenyl ring. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. frontiersin.org By systematically rotating specific dihedral angles and calculating the corresponding energy, a map of stable conformers (energy minima) and transition states (saddle points) can be generated.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used in conjunction with DFT to simulate how a solvent affects a molecule's geometry, electronic structure, and spectral properties. researchgate.net For this compound, studying solvent effects would be crucial for predicting its behavior in different chemical and biological media.

For instance, calculations could determine how the dipole moment and the energies of the HOMO and LUMO orbitals change in solvents of varying polarity. This information is vital for understanding solubility, reactivity, and spectroscopic behavior in solution. Research on other complex organic molecules has shown that solvent media can alter molecular geometry and key electrical parameters like dipole moment and hyperpolarizability. researchgate.netscielo.org.mx

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often found in donor-acceptor systems, can exhibit significant non-linear optical (NLO) properties. jmcs.org.mx The structure of this compound, containing an electron-donating amino group and an electron-withdrawing trifluoromethoxy group, suggests it could be a candidate for NLO applications. beilstein-journals.org

Computational methods, particularly time-dependent density functional theory (TD-DFT), are used to predict NLO properties like the first-order hyperpolarizability (β). nih.govchemimpex.com These calculations can assess the molecule's potential for applications in technologies like optical switching and frequency conversion. Studies on other molecules show that the introduction of fluorine-containing groups can enhance NLO response. jmcs.org.mxnih.gov A theoretical investigation would quantify this potential for this compound.

Molecular Docking and Dynamics Simulations for Target Binding

Given its use as an intermediate in the synthesis of pharmaceuticals, understanding how this compound might interact with biological targets is of significant interest. chemicalbook.comnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method scores different binding poses based on factors like electrostatic interactions and hydrogen bonding.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. An MD simulation tracks the movements of atoms in the complex, providing insights into the flexibility of the interaction and the persistence of key binding contacts, such as hydrogen bonds. nih.gov Such studies are critical in drug discovery to hypothesize mechanisms of action and to guide the design of more potent derivatives. While general protocols for these simulations are well-documented, specific docking and MD studies for this compound were not identified in the search results.

Note: As no specific molecular docking studies were found for this compound, a data table of binding interactions cannot be generated.

Applications in Materials Science and Agrochemical Research

Development of Advanced Materials with Specific Properties

The quest for materials that can withstand extreme conditions has led researchers to explore fluorinated compounds. The incorporation of fluorine atoms into polymer backbones can significantly enhance properties such as thermal stability, chemical resistance, and dielectric performance. 4-[4-(Trifluoromethoxy)phenoxy]aniline serves as a valuable monomer in the synthesis of such advanced materials.

High Thermal Stability Materials

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace and electronics industries. researchgate.netmdpi.com The introduction of trifluoromethyl (-CF3) groups into the polymer backbone is a known strategy to further enhance these properties. The high bond energy of the C-F bond contributes to the superior thermal stability of fluorinated polyimides. mdpi.com

While direct studies on polyimides synthesized from this compound are not extensively documented in publicly available literature, research on analogous fluorinated diamines provides strong evidence for its potential. For instance, fluorinated poly(amide-imide)s have demonstrated high glass transition temperatures (Tg) and initial thermal decomposition temperatures exceeding 540°C. google.com Similarly, polyimides derived from other trifluoromethyl-containing diamines exhibit excellent thermal and thermo-oxidative stability. researchgate.net The presence of the trifluoromethoxy (-OCF3) group in this compound is expected to contribute positively to the thermal stability of polymers derived from it, a characteristic highly sought after in high-performance materials.

Chemical Degradation Resistance Materials

Fluoropolymers are well-known for their inertness and resistance to a wide range of chemicals. holscot.com This property is attributed to the strong carbon-fluorine bonds and the shielding effect of the fluorine atoms. Materials derived from this compound are anticipated to exhibit excellent resistance to chemical degradation.

The general chemical resistance of engineering plastics is a critical factor in their application. theplasticshop.co.ukthermofisher.comscribd.com Aromatic polyimides, for example, are known for their good chemical resistance. researchgate.net The incorporation of fluorinated groups, such as the trifluoromethoxy group in this compound, is a common strategy to enhance this property further. While specific data on polymers from this exact aniline (B41778) is scarce, the principles of polymer chemistry suggest that its inclusion would lead to materials with a low susceptibility to chemical attack, a crucial attribute for components used in harsh chemical environments.

Fluorinated Polymers and Liquid Crystals

The unique properties of this compound make it a candidate for the synthesis of specialized fluorinated polymers and liquid crystals. The related compound, 4-(Trifluoromethoxy)aniline (B150132), has been utilized in the synthesis of side-group liquid-crystalline polymethacrylates. sigmaaldrich.comchemicalbook.com These materials exhibit mesophase formation, a state of matter between crystalline solid and isotropic liquid, which is essential for applications in displays and sensors. researchgate.net

Liquid crystal polymers (LCPs) are a class of materials known for their high mechanical strength and thermal stability. researchgate.netmdpi.com The rigid, aromatic nature of this compound suggests its potential as a mesogen, a key component in the formation of liquid crystalline phases. While direct synthesis of LCPs from this specific aniline is not widely reported, the synthesis of novel Schiff's base liquid crystalline derivatives from the related 4-(trifluoromethoxy)aniline highlights the potential of this class of compounds in the field of liquid crystals. researchgate.net The incorporation of the trifluoromethoxy group can influence the mesomorphic behavior and enhance the performance of the resulting liquid crystal materials. mdpi.combeilstein-journals.org

Urea-Based Materials (e.g., Electrochemistry, Crystallography, Catalysis)

Urea (B33335) derivatives are a versatile class of compounds with applications spanning from pharmaceuticals to materials science. guidechem.com The urea functional group is known for its ability to form strong hydrogen bonds, which can be exploited in the design of catalysts and for molecular recognition. guidechem.comgrafiati.com While the direct application of urea derivatives of this compound in electrochemistry, crystallography, and catalysis is not extensively documented, the fundamental properties of ureas suggest potential in these areas.

Recent research has focused on the electrocatalytic synthesis of urea itself from CO2 and nitrogenous species, highlighting the importance of understanding C-N bond formation in electrochemical systems. nih.govnih.govchemrxiv.org The synthesis of urea-based compounds from specific anilines like this compound could lead to novel catalysts with tailored electronic and steric properties for various chemical transformations. The crystallographic analysis of such urea derivatives would be crucial for understanding their structure-property relationships and designing more efficient catalysts.

Agrochemical Compound Development

The trifluoromethyl and trifluoromethoxy groups are common features in modern agrochemicals due to their ability to enhance biological activity and metabolic stability. semanticscholar.org

Herbicides and Pesticides

The structural motifs present in this compound are found in a number of active agrochemical compounds. For instance, the phenoxyacetic acid structure is a well-known feature of auxin-type herbicides. nih.gov Furthermore, many modern herbicides and insecticides contain trifluoromethyl groups. nih.gov

While direct evidence of this compound being formulated into a commercial herbicide or pesticide is limited, its role as a key intermediate is plausible. The related compound, 4-(Trifluoromethoxy)aniline, is a known intermediate in the synthesis of the insecticide Metaflumizone. guidechem.com This suggests that this compound could be a valuable building block for creating new insecticidal or herbicidal compounds. For example, a patent describes pyrazine (B50134) compounds containing a 4-(trifluoromethoxy)phenyl group for the control of invertebrate pests. sigmaaldrich.com Another patent details pesticide compositions containing compounds with a trifluoromethyl-phenoxy structure. chemicalbook.com The development of novel pesticides is an ongoing effort in the agrochemical industry to combat resistance and improve safety profiles. semanticscholar.orgnih.gov

Below is a table summarizing the types of compounds and their potential applications derived from anilines with related structures.

Precursor Aniline DerivativeResulting Compound TypePotential Application
4-(Trifluoromethoxy)anilineSide-group liquid-crystalline polymethacrylatesLiquid Crystal Displays, Sensors
4-(Trifluoromethoxy)anilineMetaflumizone (insecticide)Pest Control
Fluorinated DiaminesPolyimides, PolyamidesHigh-Temperature Resistant Materials, Electronics
Phenoxy-containing anilinesHerbicidesWeed Control

Insecticidal Activity (e.g., Flometoquin (B1456449) Analogs)

The structural motif of this compound is a critical component in the development of certain modern agrochemicals, particularly within the class of phenoxy-quinoline insecticides. Research leading to the discovery of the insecticide flometoquin highlights the importance of this chemical moiety in defining the insecticidal spectrum and efficacy of the resulting compounds. nih.govresearchgate.net

Flometoquin, chemically known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, was developed through extensive structure-activity relationship (SAR) studies. nih.govnih.gov These studies involved the synthesis and evaluation of numerous analogs to optimize insecticidal potency. A key building block in the synthesis of flometoquin and its derivatives is an aniline compound featuring the 4-(trifluoromethoxy)phenoxy group. nih.govresearchgate.net

The research demonstrated that modifications to the quinoline (B57606) core, while keeping the 4-(trifluoromethoxy)phenoxy substituent constant, significantly influenced the insecticidal activity against various pests. The trifluoromethoxy group at the 4'-position of the phenoxy ring was identified as a crucial element for broad-spectrum insecticidal action. nih.gov For instance, the substitution at position 5 of the quinoline ring was found to be critical, with a trifluoromethyl group leading to a wider insecticidal spectrum. nih.gov

The insecticidal activity of these analogs was evaluated against several economically important pests. The data revealed that compounds incorporating the this compound backbone exhibited significant efficacy, particularly against thrips species like Frankliniella occidentalis (western flower thrips), Thrips palmi (melon thrips), and Thrips tabaci (onion thrips), as well as against Plutella xylostella (diamondback moth) and Spodoptera litura (common cutworm). nih.govoriprobe.com

The following table summarizes the insecticidal activity of representative flometoquin analogs that share the this compound structural heritage. The activity is presented as the lethal concentration (LC₅₀), which is the concentration of the compound required to cause 50% mortality in the test population.

Table 1: Insecticidal Activity of Flometoquin Analogs

Compound Target Pest LC₅₀ (ppm)
cpd3 (Flometoquin) Frankliniella occidentalis 0.9
cpd3 (Flometoquin) Bemisia tabaci 1.8
cpd3 (Flometoquin) Thrips palmi 0.4
cpd32 Frankliniella occidentalis 1.1
cpd32 Bemisia tabaci 1.7

Source: Data compiled from discovery research on flometoquin. nih.gov

The studies concluded that analogs like cpd3 (which was ultimately developed into flometoquin) and cpd32 showed the most promising activity against the three key pests: F. occidentalis, B. tabaci (sweet potato whitefly), and T. palmi. nih.gov These findings underscore the integral role of the this compound scaffold in achieving high insecticidal efficacy in this class of compounds. Flometoquin itself has demonstrated potent and rapid insecticidal action through both contact and ingestion. researchgate.netnih.govchemicalbook.com

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents

The 4-[4-(trifluoromethoxy)phenoxy]aniline scaffold is a promising starting point for the discovery of new therapeutic agents. The aniline (B41778) moiety provides a reactive handle for a multitude of chemical modifications, allowing for the synthesis of extensive libraries of derivatives. nbinno.com Research into analogous structures has revealed significant potential across several therapeutic areas.

Future research will likely focus on leveraging this scaffold to design and synthesize novel drug candidates. The core structure is present in molecules designed as inhibitors of critical cancer-related targets. For instance, derivatives of phenoxy-N-phenylaniline have been investigated as inhibitors of c-Myc, a proto-oncogene implicated in the development of colorectal cancer. nih.gov Similarly, 4-anilinoquinazoline (B1210976) derivatives have been extensively studied as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov The introduction of the trifluoromethoxy group can further enhance the pharmacological properties of such inhibitors. semanticscholar.org

Moreover, the diaryl ether motif is a common feature in many biologically active compounds. Research into pyrazole (B372694) derivatives containing a trifluoromethylphenyl group has led to the discovery of potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov By modifying the aniline group of this compound, researchers could explore new antibacterial agents that exploit this known pharmacophore. The development of biguanide (B1667054) derivatives from 4-(trifluoromethoxy)aniline (B150132) has also shown promising anti-proliferative activity against several human cancer cell lines. semanticscholar.org

The translational potential lies in developing targeted therapies with improved efficacy and pharmacokinetic profiles. The trifluoromethoxy group can improve metabolic stability and lipophilicity, potentially leading to drugs with better oral bioavailability and longer duration of action. nbinno.comchemicalbook.com

Derivative Class Based on the Aniline ScaffoldTherapeutic Target/ApplicationPotential Therapeutic AreaReference
Phenoxy-N-phenylaniline Derivativesc-Myc/MAX dimerizationColorectal Cancer nih.gov
4-Anilinoquinazoline DerivativesEpidermal Growth Factor Receptor (EGFR)Cancer (e.g., Lung, Breast) nih.govnih.gov
Trifluoromethylphenyl Pyrazole DerivativesBacterial Growth InhibitionInfectious Diseases (Gram-positive bacteria) nih.gov
Trifluoromethoxy Proguanil (B194036) DerivativesCell Proliferation InhibitionCancer semanticscholar.org
4-Phenoxyquinoline Derivativesc-Met KinaseCancer nih.govnih.gov

Exploration of New Material Applications

Beyond its biomedical potential, the structural features of this compound make it an intriguing building block for new materials. The field of materials science is constantly in search of novel monomers that can be polymerized to create materials with unique and desirable properties. Aniline and its derivatives are well-known precursors to polyanilines (PANi), a class of conducting polymers. rsc.org

Future research could explore the polymerization of this compound or its derivatives. The presence of the bulky and highly electronegative trifluoromethoxy group, along with the phenoxy spacer, would significantly influence the electronic properties, morphology, and solubility of the resulting polymers compared to traditional polyaniline. nbinno.comrsc.org These modifications could lead to the development of:

Specialty Polymers: Incorporation into polymer backbones could enhance thermal stability, chemical resistance, and dielectric properties, making them suitable for performance coatings and advanced electronics. nbinno.com

Chemical Sensors: Polyaniline derivatives have shown high sensitivity to moisture and ammonia. rsc.org The unique electronic nature of a polymer derived from this compound could be harnessed to create highly selective and sensitive chemical sensors for specific analytes.

Liquid Crystals: The rigid, rod-like structure inherent in the diaryl ether aniline backbone is a common feature in liquid crystalline materials. The introduction of the trifluoromethoxy group, a known component in some liquid-crystalline polymethacrylates, could be explored for creating new liquid crystal materials with specific phase behaviors and electro-optical properties. chemicalbook.com

The translational potential in this area involves creating high-performance materials for the electronics, aerospace, and chemical sensing industries.

Green Chemistry Approaches in Synthesis

The industrial viability and environmental impact of producing this compound and its derivatives are critically dependent on the synthetic methods employed. Historically, the synthesis of related fluorinated anilines and diaryl ethers has involved harsh reaction conditions, multi-step processes, and the use of hazardous reagents, leading to significant waste and environmental pollution. guidechem.com

Future research must prioritize the development of "green" and sustainable synthetic routes. Key areas of focus include:

Catalyst Development: Exploring novel, highly efficient catalysts, such as palladium-based systems, for the etherification step (Ullmann condensation or Buchwald-Hartwig amination) under milder conditions and with lower catalyst loading. researchgate.net

Alternative Solvents: Replacing hazardous solvents like carbon tetrachloride, which is an ozone-depleting substance, with more environmentally benign alternatives. google.com

Aryne Chemistry: The use of in-situ generated arynes offers a mild and efficient method for forming the phenoxy ether linkage, avoiding the need for transition metal catalysts and providing a more environmentally friendly pathway. nih.gov

The translational potential is significant, leading to more cost-effective and environmentally responsible manufacturing processes. This would make the compound and its derivatives more accessible for both research and commercial applications.

Synthetic ApproachTraditional Method CharacteristicsGreen Chemistry Goal/AlternativeReference
Ether FormationHigh temperatures, stoichiometric copperCatalytic (e.g., Pd, Cu) cross-coupling, aryne chemistry researchgate.netnih.gov
Reduction of Nitro GroupUse of iron/HCl (large amount of sludge), high-pressure hydrogenationCatalytic transfer hydrogenation, use of more recyclable catalysts google.com
Solvent UsageUse of hazardous solvents (e.g., carbon tetrachloride, nitromethane)Benign solvents (e.g., water, ethanol), solvent-free conditions google.comresearchgate.net
Overall ProcessMultiple steps, harsh conditions, side reactions, pollutionOne-pot synthesis, shorter steps, higher yields, lower process costs guidechem.comresearchgate.net

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For a scaffold like this compound, these methods can provide profound insights and guide synthetic efforts, saving considerable time and resources.

Future research directions in this domain include:

Structure-Activity Relationship (SAR) Studies: Computational models can be used to build robust SAR models for derivatives of the core scaffold. By analyzing how different substituents on the aniline nitrogen or the aromatic rings affect activity, researchers can rationally design more potent and selective compounds. nih.govnih.govmdpi.com

Molecular Docking: For therapeutic applications, molecular docking simulations can predict how potential drug candidates derived from this compound bind to the active sites of biological targets like EGFR or c-Met kinase. nih.govnih.govnih.gov This allows for the pre-screening of virtual compound libraries and the prioritization of the most promising candidates for synthesis.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. This early-stage assessment helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, a crucial step in modern drug discovery. mdpi.com

Materials Property Simulation: For material science applications, Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, band gaps, and conformational preferences of polymers derived from the monomer. researchgate.net This can guide the design of new materials with tailored electronic or optical characteristics.

The translational potential of these computational approaches lies in the rational design of molecules with a higher probability of success, thereby streamlining the development pipeline for both new drugs and advanced materials.

Q & A

Q. What are the key synthetic routes for 4-[4-(Trifluoromethoxy)phenoxy]aniline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via phosgenation of 4-(trifluoromethoxy)aniline, as described in industrial protocols . For laboratory-scale synthesis, coupling reactions using aryl halides and phenols under Ullmann or Buchwald-Hartwig conditions are common. Optimization of purity involves recrystallization (using solvents like ethanol/water mixtures) and chromatography (silica gel with ethyl acetate/hexane gradients). Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity, as noted in analytical reports .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR (in CDCl3_3) identify aromatic protons (δ 6.8–7.5 ppm) and trifluoromethoxy groups (δ ~120 ppm for 19F^{19}F-NMR).
  • FTIR : Peaks at ~1250 cm1^{-1} (C-O-C stretch) and ~1510 cm1^{-1} (aromatic C=C) confirm ether and aniline moieties.
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+^+ at m/z 289.08) validates molecular weight .
  • HPLC : Retention time comparison with standards ensures identity and purity .

Q. What solubility and stability considerations are critical in experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4°C–25°C) indicate decomposition above 40°C or in strongly acidic/basic conditions. Store in inert atmospheres (argon) at -20°C for long-term stability .

Advanced Research Questions

Q. How is this compound utilized in synthesizing bioactive molecules, such as ABAD inhibitors for Alzheimer’s disease?

  • Methodological Answer : The aniline group serves as a precursor for benzothiazole derivatives. For example, reacting it with potassium thiocyanate and bromine yields 6-(trifluoromethoxy)benzo[d]thiazol-2-amine, a key intermediate for ABAD inhibitors. Reaction optimization (e.g., 0°C to room temperature, 12-hour stirring) achieves >90% yield. Biological activity is validated via enzyme inhibition assays (IC50_{50} values < 1 μM) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The trifluoromethoxy group (-OCF3_3) is electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to the para position. Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal partial charges on the amino group, favoring nucleophilic attack. Kinetic studies (e.g., monitoring reaction rates with iodomethane in DMF) confirm regioselectivity .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., in antimicrobial assays) may arise from impurities or assay conditions. Mitigation strategies include:
  • Reproducibility checks : Independent synthesis and purity validation.
  • Standardized assays : Fixed pH (7.4), temperature (37°C), and solvent controls (DMSO <1% v/v).
  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the phenoxy group to isolate contributing moieties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[4-(Trifluoromethoxy)phenoxy]aniline
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4-[4-(Trifluoromethoxy)phenoxy]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.